molecular formula C9H11F3O3 B11719464 Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate CAS No. 917911-16-1

Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate

Cat. No.: B11719464
CAS No.: 917911-16-1
M. Wt: 224.18 g/mol
InChI Key: RSDUKXYPQHLRFF-UHFFFAOYSA-N
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Description

Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C₉H₁₁F₃O₃. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate typically involves the reaction of a cyclohexanone intermediate with methyl cyanoformate in the presence of lithium hexamethyldisilazide (LiHMDS) as a base. The reaction is carried out in anhydrous tetrahydrofuran (THF) at low temperatures, followed by warming and quenching with hydrochloric acid. The product is then extracted and purified by flash chromatography using a mixture of ethyl acetate and hexanes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthetic route described above can be scaled up for larger production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanecarboxylates.

Scientific Research Applications

Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes or receptors. The keto and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-5-(trifluoromethyl)cyclohexanecarboxylate
  • Cyclohexanecarboxylic acid, 2-oxo-4-(trifluoromethyl)-, methyl ester

Uniqueness

Methyl 2-oxo-4-(trifluoromethyl)cyclohexanecarboxylate is unique due to the position of the trifluoromethyl group, which significantly influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to similar compounds .

Properties

CAS No.

917911-16-1

Molecular Formula

C9H11F3O3

Molecular Weight

224.18 g/mol

IUPAC Name

methyl 2-oxo-4-(trifluoromethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C9H11F3O3/c1-15-8(14)6-3-2-5(4-7(6)13)9(10,11)12/h5-6H,2-4H2,1H3

InChI Key

RSDUKXYPQHLRFF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1=O)C(F)(F)F

Origin of Product

United States

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